molecular formula C8H10BrN B13538716 3-(1-Bromopropan-2-yl)pyridine

3-(1-Bromopropan-2-yl)pyridine

Cat. No.: B13538716
M. Wt: 200.08 g/mol
InChI Key: ZGZYIBYVPJIJBY-UHFFFAOYSA-N
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Description

3-(1-Bromopropan-2-yl)pyridine is a brominated pyridine derivative characterized by a bromopropan-2-yl substituent at the third position of the pyridine ring. Its molecular formula is C₈H₉BrN, with a molecular weight of 199.07 g/mol. The compound features a pyridine core, a six-membered aromatic ring with one nitrogen atom, and a branched bromoalkyl chain at position 2.

The bromine atom in the alkyl chain is a reactive site for nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions), while the pyridine ring can participate in coordination chemistry due to its lone pair of electrons.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

3-(1-bromopropan-2-yl)pyridine

InChI

InChI=1S/C8H10BrN/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3

InChI Key

ZGZYIBYVPJIJBY-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Bromopropan-2-yl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromopropan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of propylpyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Propylpyridine derivatives are formed.

Scientific Research Applications

3-(1-Bromopropan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Bromopropan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromopyridine Derivatives

Substituent Position and Reactivity

The position of bromine and additional functional groups on the pyridine ring significantly influence chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position Key Functional Groups Reactivity/Applications
3-(1-Bromopropan-2-yl)pyridine 3 Bromoalkyl chain Potential catalyst intermediate; nucleophilic substitution
2-Bromo-3-methylpyridine 2 (Br), 3 (CH₃) Bromine, methyl Pharmaceutical intermediates; halogen-metal exchange reactions
3-Bromo-2-hydroxypyridine 3 (Br), 2 (OH) Bromine, hydroxyl Chelation; solubility enhancement; antimicrobial agents
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol 3 (pyridine), 5 (Br) Bromine, propargyl alcohol Click chemistry; bioconjugation
Key Observations:
  • Bromine Position :

    • Bromine at position 2 (e.g., 2-Bromo-3-methylpyridine) enhances electrophilic aromatic substitution (EAS) at adjacent positions, whereas bromine in alkyl chains (e.g., this compound) favors aliphatic substitution reactions.
    • Hydroxyl groups (e.g., 3-Bromo-2-hydroxypyridine) increase solubility in polar solvents but may reduce thermal stability compared to alkyl-substituted analogs .
  • Methyl groups (e.g., 2-Bromo-3-methylpyridine) donate electron density via hyperconjugation, mildly activating the pyridine ring toward EAS .
Table 2: Functional Comparison in Catalysis and Therapeutics
Compound Class Example Key Activity Selectivity/Mechanism
Bromoalkyl pyridines This compound Catalyst intermediate (cyclic carbonate synthesis) Binds cationic zinc centers in multicomponent catalysts
Piperidinylmethoxy pyridines 3-(Piperidin-4-ylmethoxy)pyridine LSD1 enzyme inhibition (anticancer) Competitive inhibition (Kᵢ = 29 nM); >160× selectivity over MAO-A/B
Bromo-hydroxypyridines 3-Bromo-2-hydroxypyridine Antimicrobial Chelates metal ions; disrupts microbial enzymes
Key Insights:
  • Catalytic Roles: Bromoalkyl pyridines like this compound participate in CO₂ fixation reactions, forming cyclic carbonates via intermediate binding to zinc-based catalysts . In contrast, piperidinylmethoxy pyridines (e.g., LSD1 inhibitors) target epigenetic enzymes, showing low-nanomolar potency in leukemia cells .
  • Biological Selectivity: The presence of bulky groups (e.g., piperidine rings) in analogs improves target selectivity by preventing off-target interactions with monoamine oxidases .

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